3-Methoxypropanoic acid

Overview

Description

3-Methoxypropanoic acid (CAS 2544-06-1) is a carboxylic acid with the molecular formula C₄H₈O₃, featuring a methoxy group (-OCH₃) at the β-position relative to the carboxylic acid moiety . It is synthesized via hydrolysis of its methyl ester (methyl 3-methoxypropionate) or through nitrile hydrolysis of 3-methoxypropionitrile . This compound is utilized in organic synthesis, particularly in amide bond formation using coupling reagents like HCTU , and has been studied for its role in glycol ether metabolism and developmental toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxypropanoic acid can be synthesized through the base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil, a potent liver carcinogen. This reaction yields this compound and methyl carbamate . The reaction conditions typically involve the use of methanol and a base such as sodium hydroxide.

Industrial Production Methods: In industrial settings, this compound can be produced through the esterification of propanoic acid with methanol, followed by hydrolysis. This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed:

Oxidation: this compound derivatives.

Reduction: 3-Methoxypropanol.

Substitution: Various substituted propanoic acids.

Scientific Research Applications

2.1. Neuropharmacology

One significant application of 3-methoxypropanoic acid is in neuropharmacology. Research has indicated that derivatives of this compound play a role in neurotransmission, particularly as agonists of N-Methyl-D-aspartate receptors (NMDARs). These receptors are crucial for synaptic plasticity, memory, and learning processes.

Case Study: Neuroprotective Effects

- A study explored the neuroprotective effects of N-acetyl-O-methyl-D-serine (a derivative of this compound) on neuronal survival under stress conditions. The findings suggested enhanced neuronal resilience, indicating potential therapeutic applications in neurodegenerative diseases.

| Study | Focus | Findings |

|---|---|---|

| Neuroprotection | N-acetyl-O-methyl-D-serine | Enhanced neuronal survival under oxidative stress |

2.2. Pharmaceutical Development

This compound serves as a building block in the synthesis of pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting various conditions, including epilepsy and cancer.

Example: Lacosamide

- Lacosamide, an anticonvulsant medication, incorporates a methoxypropionic acid skeleton. Research indicates that this structure contributes to its efficacy in modulating sodium channels, providing insights into the design of new anticonvulsant agents .

| Drug | Structure | Application |

|---|---|---|

| Lacosamide | Methoxypropionic acid derivative | Anticonvulsant |

3.1. Polymer Chemistry

In polymer chemistry, this compound is utilized as a monomer or modifier to enhance the properties of polymers. Its incorporation can improve flexibility, adhesion, and thermal stability in various polymer formulations.

Application Example: Fluoropolymers

- The compound has been assessed for use in the polymerization of fluoropolymers under specific conditions (temperatures above 190°C), which are relevant for manufacturing food contact materials .

| Polymer Type | Application Temperature | Benefits |

|---|---|---|

| Fluoropolymers | >190°C | Improved thermal stability and flexibility |

3.2. Environmental Chemistry

Research has also highlighted the environmental implications of this compound as it relates to perfluoroalkyl substances (PFAS). Studies have investigated its behavior in wastewater treatment processes and its potential impact on ecosystems .

Case Study: PFAS Behavior

Mechanism of Action

The mechanism of action of 3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its methoxy group plays a crucial role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs of 3-Methoxypropanoic Acid

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 2544-06-1 | C₄H₈O₃ | 104.11 | Parent compound; β-methoxy substitution |

| Methyl 3-methoxypropionate | 3852-09-3 | C₅H₁₀O₃ | 118.13 | Methyl ester derivative; higher volatility |

| 3-(3-Methoxyphenyl)propanoic acid | 58147-65-8 | C₁₀H₁₂O₃ | 180.20 | Aromatic substitution; phenyl derivative |

| 3-Acetylthio-2-methylpropanoic acid | 1189969-31-0 | C₆H₁₀O₃S | 162.20 | Thioester and methyl branching |

- Methyl 3-Methoxypropionate: The ester form of this compound, used as a precursor in synthesis. Its higher molecular weight and ester group enhance solubility in non-polar solvents compared to the parent acid .

- 3-(3-Methoxyphenyl)propanoic Acid: A phenyl-substituted analog with applications in pharmaceutical intermediates. The aromatic ring introduces π-π interactions, altering reactivity and biological activity .

- 3-Acetylthio-2-methylpropanoic Acid: Features a thioester and branched methyl group, impacting electronic properties and metabolic pathways .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | This compound | Methyl 3-Methoxypropionate | 3-(3-Methoxyphenyl)propanoic Acid |

|---|---|---|---|

| Boiling Point (°C) | Not reported | 152–154 | >300 (decomposes) |

| Solubility | Polar solvents (H₂O, DMF) | Organic solvents (EtOAc) | Limited water solubility |

| pKa | ~4.5 (estimated) | Non-acidic (ester) | ~4.7 (similar to parent acid) |

- The ester derivative (methyl 3-methoxypropionate) lacks acidic protons, making it inert in reactions requiring proton donation .

- Aromatic analogs like 3-(3-methoxyphenyl)propanoic acid exhibit reduced solubility in water due to hydrophobic phenyl groups .

Table 3: Developmental Toxicity in Rat Embryos (5 mM Concentration)

| Compound | % Abnormal Embryos | Key Effects |

|---|---|---|

| Methoxyacetic acid (MAA) | 100% | Severe malformations, protein loss |

| This compound (MPA) | 21.4% | Moderate abnormalities |

| Ethoxyacetic acid (EAA) | 100% | Comparable to MAA |

- This compound: Exhibits lower toxicity than MAA and EAA but still disrupts embryonic development at 5 mM .

- Aromatic Derivatives: Limited toxicity data, but phenylpropanoic acids are explored for anticancer properties (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid derivatives) .

Biological Activity

3-Methoxypropanoic acid (3-MPA), a compound with the molecular formula C4H8O3, has garnered attention in recent years due to its biological activities and potential health implications. This article reviews the available literature on the biological activity of 3-MPA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

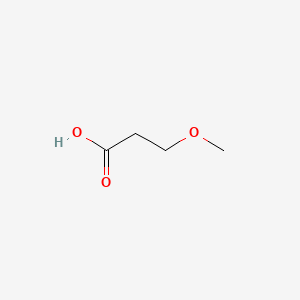

This compound is classified as a carboxylic acid with a methoxy group attached to the propanoic backbone. Its chemical structure can be represented as follows:

This compound is soluble in water and exhibits moderate polarity, which influences its interactions within biological systems.

Antimicrobial Properties

Research indicates that 3-MPA exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of approximately 100 µg/mL for certain strains. This suggests potential applications in developing antimicrobial agents or preservatives in food and pharmaceutical industries .

Cytotoxic Effects

In vitro studies have shown that 3-MPA can induce cytotoxicity in cancer cell lines. For instance, it has been reported to affect the viability of human colorectal cancer cells (HT-29) with an IC50 value of around 50 µM. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production .

The biological activity of 3-MPA can be attributed to several mechanisms:

- Oxidative Stress Induction : 3-MPA has been shown to increase ROS levels in cells, which can lead to oxidative damage and cell death.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly affecting the G1/S transition in cancer cells.

- Inflammatory Response Modulation : Some studies suggest that 3-MPA may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Study on Hepatotoxicity

A notable study investigated the hepatotoxic effects of 3-MPA in rodent models. Animals were administered varying doses (10 mg/kg to 300 mg/kg) over a period of five days. The results indicated dose-dependent increases in liver enzyme levels (ALT and AST), suggesting hepatocellular injury. Histopathological examinations revealed fatty liver changes at higher doses .

| Dose (mg/kg) | ALT (U/L) | AST (U/L) | Histopathology Findings |

|---|---|---|---|

| 10 | 45 | 50 | No significant changes |

| 100 | 75 | 80 | Mild fatty change |

| 300 | 150 | 160 | Severe fatty liver changes |

Immunotoxicity Assessment

Another study focused on the immunotoxic effects of perfluoro-3-methoxypropanoic acid (PFMPA), a related compound. Results indicated that exposure led to decreased T-cell proliferation and impaired antibody responses in treated animals, highlighting potential risks associated with environmental exposure to similar compounds .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-methoxypropanoic acid, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Two primary synthesis routes are documented:

- Route 1 : Hydrolysis of methyl 3-methoxypropionate (CAS 3852-09-3) under acidic or alkaline conditions.

- Route 2 : Conversion of 3-methoxypropionitrile via hydrolysis, yielding ~50% under standard conditions .

- Optimization Strategies :

- Adjust pH and temperature to minimize side reactions (e.g., ester decomposition).

- Use catalysts (e.g., sulfuric acid for hydrolysis) and monitor reaction progress via thin-layer chromatography (TLC).

- Purify via vacuum distillation or recrystallization to improve yield .

Q. What are the recommended storage conditions for this compound to ensure chemical stability?

- Store in airtight containers at 2–8°C, protected from moisture and light.

- Avoid incompatible materials (strong acids/bases, oxidizing agents) to prevent hazardous reactions .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Distillation : Under reduced pressure to separate low-boiling-point byproducts.

- Recrystallization : Use ethanol/water mixtures to enhance crystal purity.

- Validate purity via melting point analysis or HPLC .

Q. What analytical techniques confirm the purity of this compound?

- HPLC : Quantify impurities using reverse-phase columns (C18) with UV detection.

- NMR Spectroscopy : Compare ¹H/¹³C spectra with reference data (e.g., NIST Standard Reference Database 69) .

- FT-IR : Identify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .

Q. How should laboratory waste containing this compound be managed?

- Neutralize acidic waste with sodium bicarbonate before disposal.

- Segregate and transfer to licensed hazardous waste facilities, adhering to local regulations .

Advanced Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Cross-validate using multiple techniques (e.g., NMR, LC-MS, X-ray crystallography).

- Compare experimental data with computational predictions (e.g., PubChem’s InChIKey) .

- Assess sample purity via elemental analysis or high-resolution mass spectrometry (HRMS) .

Q. What strategies elucidate the metabolic pathways of this compound in biological systems?

- Use isotopic labeling (e.g., ¹³C or ²H) to trace metabolites via LC-MS.

- Conduct in vitro assays with liver microsomes to identify phase I/II metabolism (e.g., oxidation, conjugation) .

- Compare with structurally related compounds (e.g., 3-hydroxypropanoic acid) to infer enzymatic interactions .

Q. How does the methoxy group influence reactivity in nucleophilic acyl substitution reactions?

- The electron-donating methoxy group reduces electrophilicity of the carbonyl carbon, slowing nucleophilic attack.

- Kinetic studies under varied pH/temperature conditions quantify this effect.

- Compare with non-substituted propanoic acid derivatives to isolate electronic contributions .

Q. What challenges arise in synthesizing enantiomerically pure this compound, and how are they addressed?

- Racemization Risk : Mitigate by using low-temperature reactions or chiral auxiliaries.

- Resolution Methods : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) or chiral chromatography .

- Validate enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Properties

IUPAC Name |

3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIKHBWUBSFBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948317 | |

| Record name | 3-Methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2544-06-1, 38094-42-7 | |

| Record name | Propanoic acid, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002544061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038094427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.